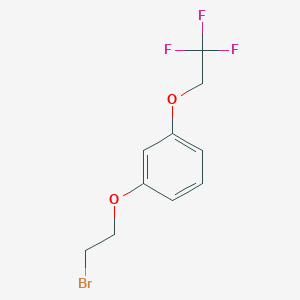

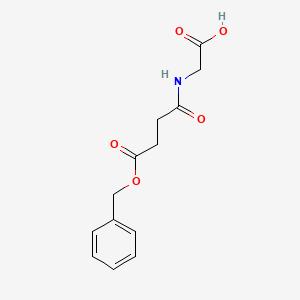

![molecular formula C16H14N4O B1412725 4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088941-85-7](/img/structure/B1412725.png)

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Descripción general

Descripción

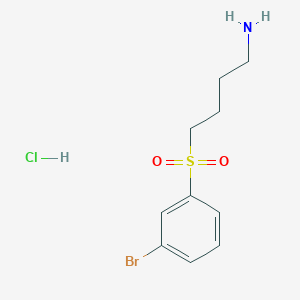

The compound “4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, another six-membered ring with one nitrogen atom . The molecule also has a methoxy group attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of a similar compound, 2-methoxy-4,6-diphenylnicotinonitrile, comprises a pyridine ring flanked by two phenyl rings . The spatial attributes of the molecule can be decoded using the three-dimensional Hirshfeld surface . Key interactions, such as π–π stacking and H⋯X contacts, play a crucial role in the crystal’s inherent stability and characteristics .Chemical Reactions Analysis

Pyrimidine compounds, like the one , have been shown to exhibit various chemical and biological applications . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .Aplicaciones Científicas De Investigación

Neuroprotective Agent

This compound has shown potential as a neuroprotective agent . It’s being studied for its ability to protect neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The neuroprotective properties are evaluated through various assays such as cell viability, Elisa, qRT-PCR, western blotting, and molecular docking .

Anti-neuroinflammatory Activity

Inflammation of the nervous system can lead to or exacerbate neurodegenerative conditions. This compound has been evaluated for its anti-neuroinflammatory properties , showing promise in reducing inflammatory markers like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells .

Antimicrobial Activity

Chalcone derivatives, which are structurally related to this compound, have been recognized for their antimicrobial activity . They have been tested against various pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, showing good in vitro activities and interactions with key enzymes .

Anticancer Activity

The structural analogs of this compound, particularly chalcones, have been explored for their anticancer properties . These compounds can induce apoptosis and inhibit cell proliferation, making them potential candidates for cancer therapy .

Antioxidant Properties

Compounds with similar structures have been identified as potent antioxidants . They can neutralize free radicals and are being studied for their potential to protect cells from oxidative stress, which is implicated in various chronic diseases .

Material Science Applications

Derivatives of this compound have found applications in material science , particularly in the production of plastics, adhesives, and coatings. They contribute to improving thermal stability and flame resistance, and they’re used as antioxidants, ultraviolet absorbers, and flame retardants .

Synthesis of Bioactive Natural Products

The compound’s framework is useful for synthesizing a wide range of bioactive natural products . These products have diverse applications, including pharmaceuticals and polymers, due to their functional groups and reactive sites .

Cosmetic and Food Additive Formulation

Chalcones, closely related to this compound, are utilized in cosmetic and food additive formulations . They serve as ingredients due to their biological activities and are used in the treatment of viral disorders and cardiovascular diseases .

Direcciones Futuras

The future directions in the study of such compounds could involve further exploration of their synthesis pathways, mechanisms of action, and potential applications. For instance, there is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . Additionally, the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Propiedades

IUPAC Name |

4-[6-(4-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-21-13-5-2-11(3-6-13)14-7-4-12(10-19-14)15-8-9-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSYKKKZHIQRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

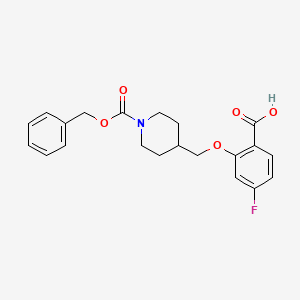

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)

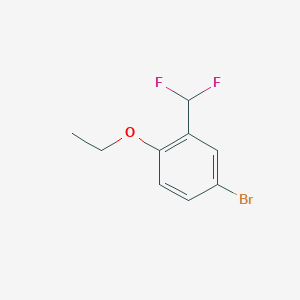

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester](/img/structure/B1412645.png)

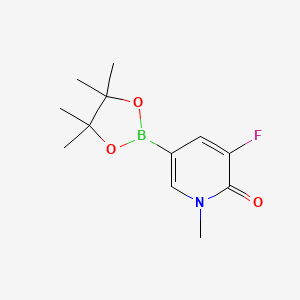

![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)

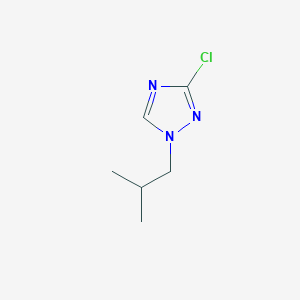

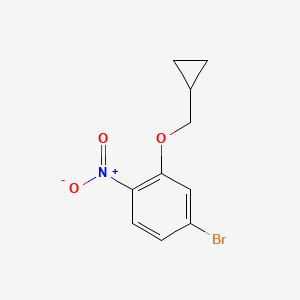

![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)